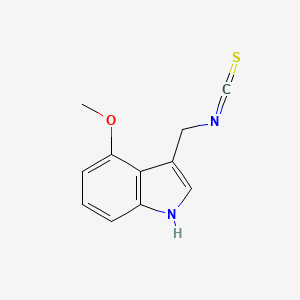

4-Methoxy-3-indolylmethylisothiocyanate

Description

Properties

Molecular Formula |

C11H10N2OS |

|---|---|

Molecular Weight |

218.28 g/mol |

IUPAC Name |

3-(isothiocyanatomethyl)-4-methoxy-1H-indole |

InChI |

InChI=1S/C11H10N2OS/c1-14-10-4-2-3-9-11(10)8(6-13-9)5-12-7-15/h2-4,6,13H,5H2,1H3 |

InChI Key |

IMQUXUBOZWPMFX-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1C(=CN2)CN=C=S |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CN=C=S |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

4-Methoxy-3-indolylmethylisothiocyanate has been studied for its potential therapeutic effects, particularly in cancer treatment. Its applications include:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .

- Mechanism of Action : The compound acts primarily by targeting tubulin polymerization, which is crucial for cancer cell division. It has demonstrated an IC₅₀ value of 0.81 µM for tubulin polymerization inhibition, suggesting strong potential as a dual-targeted anticancer agent .

Agricultural Applications

In agricultural science, 4-Methoxy-3-indolylmethylisothiocyanate is recognized for its role as a bioactive compound derived from cruciferous vegetables:

- Glucosinolates : This compound is a derivative of glucosinolates, which are known to possess pest-repelling properties. It has been associated with enhanced resistance to pests and diseases in plants, contributing to sustainable agricultural practices .

Case Study 1: Anticancer Efficacy

A study conducted using a mouse xenograft model demonstrated that 4-Methoxy-3-indolylmethylisothiocyanate significantly inhibited tumor growth by up to 75% without notable toxicity. This highlights its potential as an effective treatment option for drug-resistant tumors .

Case Study 2: Agricultural Benefits

Research on Brassica species has shown that the presence of this compound correlates with increased resistance to aphids and other pests. The application of this compound in agricultural settings could reduce the reliance on synthetic pesticides, promoting environmentally friendly farming practices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 4-Methoxy-3-indolylmethylisothiocyanate and its analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Structural Backbone: The indolylmethyl group in the target compound distinguishes it from simpler phenyl or benzyl analogs. In contrast, 4-methoxybenzyl isothiocyanate () lacks the heterocyclic indole, reducing steric complexity but limiting π-interaction capabilities.

Fluorine (4-Fluorophenyl): Introduces strong electronegativity, enhancing metabolic stability and resistance to oxidation—a trait valuable in drug design .

Reactivity :

- Isothiocyanates (-N=C=S) are highly reactive toward nucleophiles (e.g., amines, thiols), enabling applications in bioconjugation (e.g., protein labeling) .

- Isocyanates (-N=C=O, as in 4-(Methylthio)phenyl isocyanate) are less reactive but still hazardous; methyl isocyanate derivatives are acutely toxic (), underscoring the need for rigorous safety protocols .

This suggests that methoxy groups on aromatic systems may influence metabolic clearance rates .

Preparation Methods

Biosynthesis in Arabidopsis thaliana

4-Methoxy-3-indolylmethylisothiocyanate is biosynthesized through the indole glucosinolate pathway, which originates from the amino acid tryptophan. The process involves sequential modifications catalyzed by cytochrome P450 enzymes, methyltransferases, and sulfotransferases . Tryptophan is first converted to indole-3-acetaldoxime by CYP79B2/B3, followed by CYP83B1-mediated oxidation to form a reactive intermediate. Subsequent conjugation with glutathione and sugar moieties yields 4-methoxyglucobrassicin, the direct precursor of 4-methoxy-3-indolylmethylisothiocyanate .

The final step involves hydrolysis by myrosinase (β-thioglucosidase), which cleaves the thioglucose bond in 4-methoxyglucobrassicin to release the unstable aglycone. Spontaneous rearrangement produces 4-methoxy-3-indolylmethylisothiocyanate, a phytoalexin critical for plant defense .

Key Enzymes and Genes:

| Enzyme | Gene | Function |

|---|---|---|

| CYP79B2/B3 | At4g39950 | Converts tryptophan to indole-3-acetaldoxime |

| CYP83B1 | At4g31500 | Oxidizes acetaldoxime to nitro compound |

| UGT74B1 | At1g24100 | Adds glucose to desulfoglucosinolate |

| ST5a | At1g74100 | Sulfates glucosinolate backbone |

Enzymatic Hydrolysis of Glucosinolates

Myrosinase-mediated hydrolysis is the primary method for generating 4-methoxy-3-indolylmethylisothiocyanate from its glucosinolate precursor. This enzyme is compartmentalized in idioblast cells, separating it from glucosinolates until tissue damage occurs . Hydrolysis proceeds via the following reaction:

Reaction:

4-Methoxyglucobrassicin + H₂O → 4-Methoxy-3-indolylmethylisothiocyanate + Glucose + Sulfate

Kinetic Parameters:

| Parameter | Value | Conditions |

|---|---|---|

| Kₘ (glucosinolate) | 1.2 mM | pH 6.5, 25°C |

| Vₘₐₓ | 4.8 µmol/min/mg | 0.5 mM ascorbate, 0.1 mM Fe²⁺ |

| Optimal pH | 5.5–7.0 | Phosphate buffer |

The presence of ascorbic acid enhances enzyme stability, while Fe²⁺ shifts product formation toward nitriles rather than isothiocyanates .

Optimization of Plant-Based Extraction

Extracting 4-methoxy-3-indolylmethylisothiocyanate requires careful selection of plant growth stages, cultivars, and post-harvest processing methods. Field studies on broccoli cultivars reveal significant variability in glucosinolate accumulation:

Table 1: Glucosinolate Content Across Cultivars and Growth Stages

| Cultivar | Days After Transplanting (DAT) | 4-Methoxyglucobrassicin (µmol/g dw) |

|---|---|---|

| Vencendor | 35 | 42.1 |

| Marathon | 42 | 55.0 |

| Monterrey | 49 | 49.2 |

Key findings:

-

Peak accumulation occurs between 35–49 DAT, depending on genotype.

-

High nitrogen fertilization (200 kg/ha) increases yields by 18–22% compared to standard doses .

-

Post-harvest storage at 4°C preserves glucosinolate integrity for up to 72 hours.

Extraction Protocol:

-

Homogenization : Flash-freeze plant tissue in liquid N₂, grind to 0.5 mm particles.

-

Solvent Extraction : Use 70% methanol with 0.1% formic acid (v/v) at 25°C for 2 hours.

-

Purification : Pass extract through DEAE-Sephadex A25 columns, elute with 0.5 M K₂SO₄.

-

Enzymatic Activation : Incubate with purified myrosinase (1 U/mg) at pH 6.5 for 30 minutes.

Challenges in Chemical Synthesis

While no direct synthetic routes are reported in the literature, analogous isothiocyanates are typically synthesized via:

-

Thiophosgene Reaction : Treating 4-methoxy-3-indolylmethylamine with thiophosgene in dichloromethane.

-

CS₂-Amine Coupling : Reacting the amine with carbon disulfide and dicyclohexylcarbodiimide.

However, these methods face challenges:

-

Low yields (<30%) due to indole ring sensitivity.

-

Difficulty in regioselective methoxy group introduction.

-

Purification complications from thiourea byproducts.

| Condition | Half-Life | Degradation Products |

|---|---|---|

| Aqueous, pH 7.0 | 2.1 h | Indole-3-carbinol, thiocyanate |

| Acetonitrile, -20°C | 28 d | None detected |

| Lyophilized powder | 6 months | <5% loss |

Lyophilization in the presence of trehalose (1:5 w/w) extends shelf life to 6 months at -80°C .

Q & A

Q. What are the recommended storage conditions for 4-Methoxy-3-indolylmethylisothiocyanate to ensure stability?

The compound should be stored in a tightly sealed amber glass container under inert gas (e.g., nitrogen or argon) at 2–8°C. Moisture and heat must be avoided due to its hydrolytic sensitivity . Incompatible materials include strong acids/alkalis, oxidizing/reducing agents, alcohols, and amines; thus, storage should be isolated from these substances .

Q. What synthetic routes are available for preparing 4-Methoxy-3-indolylmethylisothiocyanate?

A common method involves reacting the corresponding amine precursor (e.g., 3-indolylmethylamine derivatives) with thiophosgene (Cl₂C=S) in anhydrous dimethylbenzene at 0–5°C under nitrogen. Alternatively, carbon disulfide (CS₂) and di-tert-butyl dicarbonate (Boc₂O) can catalyze isothiocyanate formation from primary amines . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which analytical techniques are suitable for characterizing 4-Methoxy-3-indolylmethylisothiocyanate?

- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ to confirm methoxy, indole, and isothiocyanate groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (expected m/z ~260–280 g/mol based on analogs) .

- FT-IR : Peaks near 2050–2100 cm⁻¹ (N=C=S stretching) and 1250 cm⁻¹ (C-O-C from methoxy) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) for purity assessment .

Advanced Research Questions

Q. How can researchers design experiments to study the reactivity of 4-Methoxy-3-indolylmethylisothiocyanate with nucleophiles?

- Step 1 : React the compound with amines (e.g., benzylamine) in dry THF at room temperature to form thiourea derivatives. Monitor via TLC and isolate products via recrystallization .

- Step 2 : Characterize adducts using 2D NMR (e.g., HSQC, HMBC) to confirm regioselectivity.

- Step 3 : Compare reaction rates in polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to assess solvent effects on reactivity .

Q. How should researchers address contradictory data in toxicity studies of this compound?

- Approach 1 : Conduct in vitro assays (e.g., MTT on HepG2 cells) to establish baseline cytotoxicity. Use methyl isothiocyanate (a structural analog) as a positive control, noting its dermal absorption risks .

- Approach 2 : Perform in silico toxicity prediction using QSAR models (e.g., OECD Toolbox) to identify potential hazards.

- Mitigation : Implement strict PPE protocols (nitrile gloves, fume hood use) given the lack of definitive acute toxicity data .

Q. What strategies optimize reaction conditions for synthesizing heterocyclic derivatives of 4-Methoxy-3-indolylmethylisothiocyanate?

- Catalyst Screening : Test KOH, NaH, or DBU in DMF to optimize cyclocondensation with hydrazonoyl halides .

- Temperature Control : Use microwave-assisted synthesis (60–100°C) to reduce reaction time and improve yield.

- Byproduct Analysis : Employ GC-MS to identify decomposition products (e.g., CS₂, NH₃) and adjust stoichiometry accordingly .

Data Contradictions and Resolution

- Stability vs. Reactivity : While the compound is stable under inert storage , its isothiocyanate group is highly reactive. Researchers must validate stability under specific reaction conditions (e.g., pH, solvent) using real-time HPLC monitoring .

- Toxicological Gaps : Despite limited acute toxicity data , analog studies (e.g., methyl isothiocyanate) suggest respiratory and dermal hazards. Precautionary measures (e.g., ALARA principles) are advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.